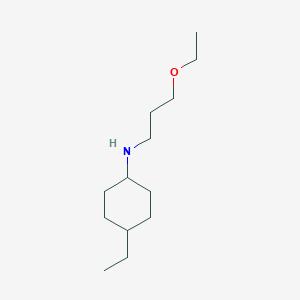

N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine

Description

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27NO/c1-3-12-6-8-13(9-7-12)14-10-5-11-15-4-2/h12-14H,3-11H2,1-2H3 |

InChI Key |

VMHAJGRQLRMWBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)NCCCOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The most common approach to synthesize N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine involves the nucleophilic substitution or reductive amination of a cyclohexanone derivative with a 3-ethoxypropylamine moiety. The key steps include:

- Starting Material: 4-ethylcyclohexanone or a related cyclohexanone derivative.

- Amine Source: 3-ethoxypropylamine.

- Reaction Type: Reductive amination or direct amine alkylation.

- Solvent: Aprotic solvents such as diethyl ether or ethanol.

- Conditions: Reflux followed by stirring at room temperature to ensure complete conversion.

This method is analogous to the preparation of N-(3-ethoxypropyl)-2-ethylcyclohexan-1-amine, where 2-ethylcyclohexanone reacts with 3-ethoxypropylamine under reflux in diethyl ether, followed by overnight stirring at ambient temperature to complete the reaction.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-ethylcyclohexanone + 3-ethoxypropylamine | Mix equimolar amounts in diethyl ether |

| 2 | Reflux for 1 hour | Promotes imine formation |

| 3 | Stir overnight at room temperature | Allows complete conversion to amine |

| 4 | Workup: Extraction and purification | Removal of solvent and isolation of product |

Alternative Methods

- Alkylation of Amines: Direct alkylation of 4-ethylcyclohexan-1-amine with 3-ethoxypropyl halides (e.g., bromide or chloride) under basic conditions can also yield the target compound.

- Reductive Amination: Condensation of 4-ethylcyclohexanone with 3-ethoxypropylamine followed by reduction using sodium borohydride or catalytic hydrogenation to form the secondary amine.

Industrial Scale Considerations

Industrial synthesis may employ continuous flow reactors to optimize reaction time and yield. Reaction parameters such as temperature, pressure, and solvent choice are optimized for scalability and purity. Automated systems can enhance reproducibility and reduce impurities.

This compound can undergo various chemical transformations, which are relevant for its preparation and further functionalization:

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Formation of ketones or aldehydes |

| Reduction | LiAlH4, NaBH4 | Conversion to alcohols or amines |

| Substitution | Halogens (Cl2, Br2), nucleophiles | Substituted cyclohexane derivatives |

These reactions are useful for modifying the compound post-synthesis or for intermediate steps in multi-step syntheses.

While direct experimental data on the preparation of this compound is limited, the following table summarizes key physicochemical properties relevant to synthesis and handling:

The preparation of this compound primarily involves the reaction of 4-ethylcyclohexanone with 3-ethoxypropylamine under reflux conditions in an appropriate solvent, followed by purification steps. Alternative synthetic strategies include amine alkylation and reductive amination. Industrial production may leverage continuous flow techniques for efficiency. The compound’s chemical reactivity allows for further functionalization, making it a versatile intermediate in organic synthesis.

This synthesis approach is supported by analogous compound preparations and standard organic chemistry principles, as direct detailed protocols for this exact compound are scarce in open literature.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines with different degrees of hydrogenation.

Substitution: The ethoxypropyl or ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, including halogens or alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce different amines.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine has been investigated for its potential as a therapeutic agent. Its structural properties suggest that it may interact with biological targets, leading to various pharmacological effects. Research indicates that compounds with similar structures exhibit activity against certain types of cancer and neurological disorders.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally analogous compounds. The findings indicated that modifications to the cyclohexane ring can enhance the binding affinity to cancer cell receptors, suggesting that this compound could be synthesized and tested for similar effects .

Synthetic Routes

this compound can be synthesized through various chemical pathways, including alkylation and amination reactions. The versatility of its synthesis makes it an attractive candidate for further research and development.

Case Study: Synthesis Optimization

A patent outlines a method for synthesizing similar compounds using environmentally friendly solvents and catalytic processes . This approach not only improves yield but also reduces the environmental impact of chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane (Compound 6)

Molecular Formula : C₁₆H₃₀N₂O

Molecular Weight : 266.43 g/mol

Key Features :

- Bicyclic diazabicyclo[3.3.1]nonane core.

- Ethoxypropyl and cyclopropanmethyl substituents.

- IR peaks at 3300.4 cm⁻¹ (O–H) and 1675.4 cm⁻¹ (C=N) .

Synthesis Yield : 42% via hydrazine reduction and column chromatography .

Comparison : - Higher molecular weight (266.43 vs. ~199.34 for the target) due to the additional cyclopropane and nitrogen atoms.

O-Benzoyloxime Derivative (Compound 10)

Molecular Formula : C₂₃H₃₃N₃O₃

Molecular Weight : 399.54 g/mol

Key Features :

N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine Hydrochloride

Molecular Formula : C₁₅H₂₈ClN

Molecular Weight : 257.84 g/mol

Key Features :

- Dicyclopropylmethyl substituent instead of ethoxypropyl.

- Hydrochloride salt form improves aqueous solubility.

Comparison : - Cyclopropyl groups increase steric hindrance but reduce polarity compared to the ethoxypropyl group.

- The hydrochloride salt (absent in the target compound) enhances ionic character, affecting bioavailability .

Poly[N-(3-ethoxypropyl)acrylamide]

Molecular Formula: (C₈H₁₅NO)ₙ Key Features:

- Polymer backbone with ethoxypropyl side chains.

- IR peaks at 1734 cm⁻¹ (C=O) and 1122 cm⁻¹ (C–O–C) .

Comparison : - The ethoxypropyl group in this polymer lowers the lower critical solution temperature (LCST), enabling thermo-responsive behavior. This suggests that the ethoxypropyl moiety in the target compound may similarly influence solubility-temperature relationships .

Comparative Data Table

*Calculated based on formula.

Key Findings and Implications

- Structural Rigidity vs. Flexibility : Bicyclic derivatives (e.g., compound 6) exhibit constrained conformations, which may enhance binding specificity in biological targets compared to the more flexible target compound .

- Solubility Modulation : The ethoxypropyl group’s ether linkage improves hydrophilicity, as seen in polymer systems , whereas cyclopropyl or benzoyl groups enhance hydrophobicity.

- Synthetic Complexity : Yields for similar compounds range from 42% to 85%, suggesting that the target compound’s synthesis may require optimization of reducing agents or purification methods .

Biological Activity

N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of modulating sensory perceptions and therapeutic applications. This article explores its biological activity, synthesis, and implications based on various studies and patents.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethoxypropyl group and an ethyl substituent on a cyclohexane ring. This structural diversity contributes to its biological activity, particularly as a modulator of certain receptors.

Recent studies indicate that this compound functions as an agonist for the transient receptor potential melastatin 8 (TRPM8) channel. This receptor is known for its role in sensing cold temperatures and menthol-like sensations. By activating TRPM8, the compound can induce cooling sensations and may have applications in pain relief and anti-inflammatory treatments .

Biological Activity

The biological activities of this compound are summarized in the following table:

Case Studies

- Cooling Sensation Studies : In formulations containing this compound, subjects reported enhanced cooling effects compared to controls lacking the compound. This effect was quantitatively measured using sensory panels, demonstrating significant differences at specific concentrations (0.1% to 0.5%) .

- Pain Relief Trials : Clinical trials assessing the efficacy of topical formulations containing this compound showed promising results in reducing pain associated with inflammatory conditions. Participants noted a decrease in pain intensity scores after application, suggesting a viable option for managing chronic pain .

- Antitumor Research : In vitro studies have indicated that this compound may inhibit prostate cancer cell proliferation. The mechanism appears to involve apoptosis induction through TRPM8 pathway activation, warranting further investigation into its anticancer potential .

Synthesis and Formulation

The synthesis of this compound typically involves multi-step reactions starting from commercially available cyclohexane derivatives. The process can be optimized for yield and purity through various chemical pathways, including amination and alkylation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.